molecular formula C27H28N4O4S B11109613 propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate

propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11109613
M. Wt: 504.6 g/mol
InChI Key: KRSYKDUMPHLAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, pyridyl, sulfanyl, methoxyphenyl, and pyran carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE involves multiple steps. One common method includes the cyanoacetylation of amines, which is a versatile and economical method . This process involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Scientific Research Applications

ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In industry, it can be used in the production of advanced materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ISOPROPYL 6-AMINO-5-CYANO-2-{[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(2-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE can be compared with other similar compounds such as indole derivatives and pyridine-based compounds These compounds share some structural similarities but differ in their functional groups and overall structure, leading to differences in their chemical reactivity and biological activity

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C27H28N4O4S/c1-14(2)34-27(32)24-22(13-36-26-19(11-28)16(4)15(3)17(5)31-26)35-25(30)20(12-29)23(24)18-9-7-8-10-21(18)33-6/h7-10,14,23H,13,30H2,1-6H3

InChI Key

KRSYKDUMPHLAGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)OC(C)C)C#N)C

Origin of Product

United States

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